tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate
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Overview
Description
tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 1,3-disulfanylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable disulfide compound under controlled conditions. One common method involves the use of tert-butyl N-(2-aminophenyl)-carbamate as a starting material, which is reacted with propargyl bromide in the presence of potassium carbonate and potassium iodide in dry acetone . The reaction mixture is refluxed for an extended period to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The disulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl groups can be reduced to thiols.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or dithiothreitol can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted carbamates.
Scientific Research Applications
tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of disulfide bond formation and reduction in proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(1,3-disulfanylpropan-2-yl)carbamate involves its ability to undergo redox reactions due to the presence of disulfanyl groups. These groups can form or break disulfide bonds, which is crucial in various biochemical processes. The carbamate group can also participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the disulfanyl moiety.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Contains a dihydroxypropyl group instead of the disulfanyl group.
tert-Butyl N-(1-aminocarbonyl-3-methylbutyl)carbamate: Features a different alkyl chain attached to the carbamate group.
Uniqueness: tert-Butyl N-(1,3-disulfanylpropan-2-yl)carbamate is unique due to the presence of the disulfanyl groups, which impart distinct redox properties and potential applications in biochemistry and medicinal chemistry. The combination of the tert-butyl carbamate and disulfanyl moieties makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-[1,3-bis(sulfanyl)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S2/c1-8(2,3)11-7(10)9-6(4-12)5-13/h6,12-13H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIKIAXPGPZLCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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